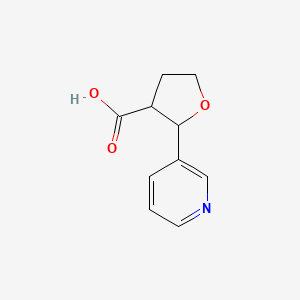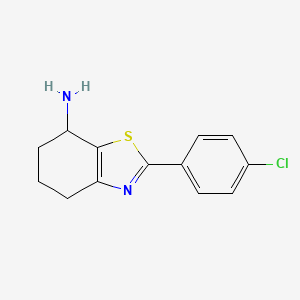
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a heterocyclic compound that contains a benzothiazole ring fused with a tetrahydro ring and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a suitable thioamide in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial targets, resulting in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
- 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
- 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Uniqueness
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific arrangement of atoms in this compound may confer unique binding properties to molecular targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H13ClN2S |
|---|---|
Molekulargewicht |
264.77 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C13H13ClN2S/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(15)12(11)17-13/h4-7,10H,1-3,15H2 |
InChI-Schlüssel |
OHEZFCJRANVAOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)N=C(S2)C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


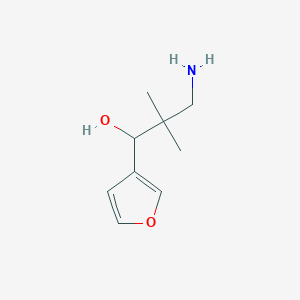

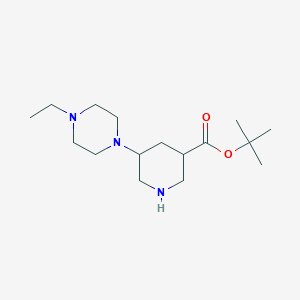
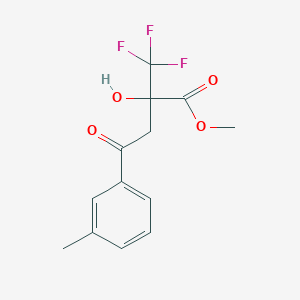
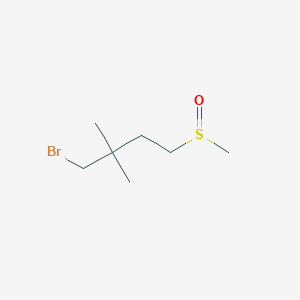
![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
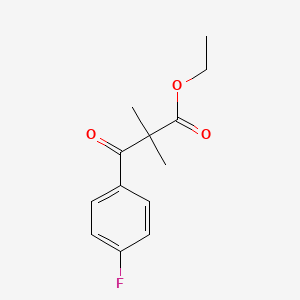
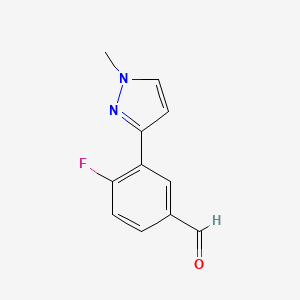

![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)

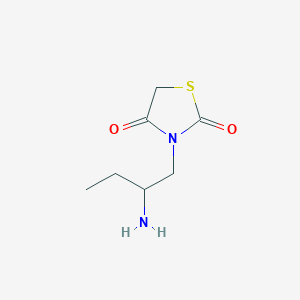
![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
